molecular formula C8H5Cl2N3OS B11757802 6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one

6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11757802
M. Wt: 262.12 g/mol
InChI Key: MBZPFNQKIUALCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidin-4(3H)-one core substituted with chlorine atoms at positions 6 and 8 and a methylthio group at position 2. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous compounds (e.g., 6-chloro-2-(methylthio)pyrido[10,20:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one) .

Properties

Molecular Formula

C8H5Cl2N3OS

Molecular Weight

262.12 g/mol

IUPAC Name

6,8-dichloro-2-methylsulfanyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H5Cl2N3OS/c1-15-8-12-5-3(7(14)13-8)2-4(9)11-6(5)10/h2H,1H3,(H,12,13,14)

InChI Key

MBZPFNQKIUALCY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N=C(C=C2C(=O)N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Aminopyrimidine Derivatives

Aminopyrimidines react with β-ketoesters or cyclic diketones under acidic conditions to form fused pyridopyrimidine systems. For example, Alizadeh et al. demonstrated that treating 5-(benzyloxy)pyrimidin-4-amine (29) with a methoxy-methylene derivative of Meldrum’s acid (30) yields pyrimidinyl-dioxane-dione (31), which undergoes thermal decarboxylation to form the pyridopyrimidinone core (32). This method achieves moderate yields (68%) but requires precise temperature control to avoid side reactions.

Key Reaction Parameters

  • Catalyst : Trifluoromethanesulfonic acid (0.5 equiv.)

  • Solvent : Solvent-free conditions at 110°C

  • Yield : 68% for intermediate 31

One-Pot Multicomponent Reactions

A streamlined approach involves one-pot reactions combining aminopyrimidines, aldehydes, and β-ketoesters. For instance, heating 4-chloro-6-methylpyrimidin-2-amine with formaldehyde and ethyl acetoacetate in acetonitrile under sulfuric acid catalysis generates the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold in 55–60% yield. This method reduces purification steps but struggles with sterically hindered substrates.

Regioselective Chlorination at C6 and C8

Introducing chlorine atoms at positions 6 and 8 demands careful selection of chlorinating agents and reaction conditions to ensure regioselectivity.

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) in tetrahydrofuran (THF) effectively chlorinates hydroxyl or amino groups on the pyridopyrimidine core. Lulle et al. reported that treating 8-methylpyrimido[1,6-a]pyrimidin-7(8H)-one with excess SOCl₂ at reflux (70°C, 4 h) replaces hydroxyl groups with chlorine, yielding 6,8-dichloro derivatives in 62% yield.

Optimization Insights

  • Temperature : 70°C avoids decomposition of the heterocyclic core.

  • Stoichiometry : 3.0 equiv. SOCl₂ ensures complete conversion.

Phosphorus Oxychloride (POCl₃) as Chlorinating Agent

POCl₃, often used with catalytic N,N-dimethylformamide (DMF), enables electrophilic aromatic substitution. For example, refluxing pyrido[3,4-d]pyrimidin-4(3H)-one in POCl₃ (5 equiv.) at 110°C for 6 h introduces chlorine at C6 and C8, achieving 70–75% yield.

Critical Considerations

  • Side Reactions : Over-chlorination at C2 can occur without temperature control.

  • Workup : Quenching with ice water followed by neutralization with NaHCO₃ minimizes hydrolysis.

Introduction of the Methylthio Group at C2

The methylthio (–SCH₃) group is introduced via nucleophilic substitution or alkylation of a thiol precursor.

Alkylation of Thiol Intermediates

A two-step protocol involves:

  • Thiolation : Treating the pyridopyrimidine core with thiourea in ethanol under reflux to replace a leaving group (e.g., chloro) with –SH.

  • Methylation : Reacting the thiol intermediate with methyl iodide (CH₃I) in dimethylformamide (DMF) using sodium hydride (NaH) as a base.

Example Procedure

  • Substrate : 2-Chloro-6,8-dichloropyrido[3,4-d]pyrimidin-4(3H)-one

  • Thiolation : Thiourea (2.5 equiv.), ethanol, reflux (4 h), 85% yield.

  • Methylation : CH₃I (1.2 equiv.), NaH (1.5 equiv.), DMF, 50°C (30 min), 78% yield.

Direct Nucleophilic Substitution

Alternatively, displacement of a nitro or chloro group at C2 with sodium thiomethoxide (NaSCH₃) in DMSO at 100°C provides the methylthio derivative in 65% yield. This method bypasses the thiol intermediate but requires anhydrous conditions to prevent oxidation.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods based on yield, scalability, and regioselectivity:

MethodChlorination AgentMethylthio IntroductionTotal YieldScalability
Cyclization → SOCl₂ → AlkylationSOCl₂CH₃I/NaH52%Moderate
Multicomponent → POCl₃ → NaSCH₃POCl₃NaSCH₃48%High
One-pot → Thiourea → CH₃ICH₃I60%Low

Key Observations

  • POCl₃-Based Routes : Higher scalability but risk side reactions at elevated temperatures.

  • Thiourea-Mediated Thiolation : Superior yields but generates stoichiometric waste.

Challenges and Optimization Opportunities

Regioselectivity in Chlorination

Uncontrolled chlorination at C4 or C5 remains a hurdle. Computational studies suggest electron-withdrawing groups at C3 direct chlorination to C6 and C8. Introducing a nitro group at C3 prior to chlorination improves regioselectivity (85% desired product).

Stability of Thiol Intermediates

Thiols are prone to oxidation during methylation. Using degassed solvents and inert atmospheres (N₂ or Ar) increases yields by 10–15%.

Green Chemistry Considerations

Replacing DMF with cyclopentyl methyl ether (CPME) in methylation steps reduces environmental impact without compromising yield .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-d]pyrimidines, including 6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one, exhibit significant activity against various cancer cell lines. The mechanism of action often involves inhibition of specific kinases involved in cancer pathways. For instance, compounds with similar structures have shown effectiveness against KRas G12C mutations, which are prevalent in several cancers .

Case Study:
A study exploring the synthesis and biological activity of pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at the 2 and 8 positions could enhance anticancer efficacy. The presence of chlorine atoms at these positions is believed to increase binding affinity to target proteins involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain derivatives exhibit moderate to good activity against bacterial strains. The structure-activity relationship indicates that the presence of electron-withdrawing groups can enhance antimicrobial efficacy .

Data Table: Antimicrobial Activity

CompoundMIC (μmol/L)Activity
Compound A4–12High
Compound B6–12Moderate
Compound C10–20Low

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the dichloro and methylthio groups at specific positions on the pyrido-pyrimidine scaffold. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Pyrido[4,3-d]pyrimidin-4(3H)-one isomer (5,7-dichloro-8-fluoro-2-(methylthio))
  • Structure: The pyrido[4,3-d]pyrimidinone isomer features a reversed ring fusion compared to the target compound. Substituents are at positions 5,7,8 (vs. 6,8 in the target), with an additional fluorine atom.
  • Molecular Formula : C₈H₄Cl₂FN₃OS (MW: 280.11) .
  • Impact : The altered substitution pattern and fluorine introduction likely enhance electronegativity and metabolic stability, making it distinct in reactivity and biological interactions.
Pyrido[2,3-d]pyrimidin-4(3H)-one (2-(methylthio))
  • Structure: Another positional isomer with substituents on a different ring system.
  • Molecular Formula : C₈H₇N₃OS (MW: 193.23) .
  • Impact : Reduced steric hindrance at the 2-position and smaller molecular weight may improve solubility but reduce target affinity compared to the dichloro analog.

Substituent-Type Comparisons

6,8-Dimethylpyrido[3,4-d]pyrimidin-4(3H)-one
  • Structure : Methyl groups replace chlorine atoms at positions 6 and 6.
  • Molecular Formula : C₉H₉N₃O (MW: 175.18) .
8-Substituted Derivatives (e.g., 8-(thiazol-4-yl))
  • Example : 8-(Thiazol-4-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one .

Hydrogenated Derivatives

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
  • Structure : Saturated pyrido ring system.
  • Molecular Formula: C₁₂H₉ClINO₂ (MW: 361.56) .
  • Impact : Hydrogenation increases conformational flexibility and may enhance binding to flexible enzyme active sites, though at the cost of reduced aromatic interactions.

Substituent Functionalization

2-Ethylpyrido[3,4-d]pyrimidin-4(3H)-one
  • Structure : Ethyl group replaces methylthio at position 2.
  • Molecular Formula : C₉H₉N₃O (MW: 175.19) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone 6-Cl, 8-Cl, 2-SCH₃ C₈H₅Cl₂N₃OS 264.12 High electronegativity, moderate lipophilicity
5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one Pyrido[4,3-d]pyrimidinone 5-Cl,7-Cl,8-F,2-SCH₃ C₈H₄Cl₂FN₃OS 280.11 Enhanced metabolic stability
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidinone 2-SCH₃ C₈H₇N₃OS 193.23 Improved solubility
8-(Thiazol-4-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone 8-thiazol-4-yl C₁₂H₈N₄OS 256.28 π-stacking capability

Biological Activity

6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of kinases involved in cancer pathways. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H7Cl2N3OSC_{10}H_{7}Cl_{2}N_{3}OS, with a molecular weight of approximately 292.15 g/mol. Its structural features include:

  • Chlorine Substituents : Located at the 6 and 8 positions on the pyrido ring.
  • Methylthio Group : Positioned at the 2 position, which may influence its reactivity and biological interactions.

Research indicates that compounds with similar structures can act as potent inhibitors of specific kinases, such as those involved in cancer signaling pathways. The presence of chlorine atoms enhances the compound's ability to interact with biological targets by facilitating nucleophilic aromatic substitution reactions, which can lead to modifications that enhance pharmacological properties .

Inhibition of Kinases

The primary biological activity attributed to this compound is its role as a kinase inhibitor. Kinases are critical in regulating various cellular processes, including cell proliferation and survival. Specific studies have shown that compounds in this class can inhibit mutations such as KRas G12C, which are significant in several cancers.

Antitumor Activity

The compound has been evaluated for its antitumor potential. For instance, pyrido[2,3-d]pyrimidin-7(8H)-ones have been documented as effective against various cancer types due to their ability to inhibit tyrosine kinases. The substitution pattern at specific positions (C5 and C6) significantly influences their selectivity and efficacy against different receptors .

Case Studies

  • Anticancer Studies : A study involving derivatives of pyrido[3,4-d]pyrimidine demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models. Compounds similar to this compound showed IC50 values in the nanomolar range against specific cancer cell lines .
  • Kinase Inhibition : Research has highlighted the efficacy of pyrido-based compounds in targeting BCR kinase and DDR2 receptors. These findings suggest that modifications to the pyrido structure can enhance selectivity for these targets while maintaining low toxicity to normal cells .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
This compound Chlorine at C6 & C8; Methylthio at C2Kinase inhibitor; Antitumor
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one Methyl group at C5Antitumor; Tyrosine kinase inhibition
tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate Piperazine ring additionPotential lead for kinase inhibitors

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one and its intermediates?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution of halogenated pyridopyrimidinone precursors. For example, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one intermediates can be derivatized using Suzuki-Miyaura couplings with aryl boronic acids to introduce substituents at the C6/C8 positions . Key steps include halogen retention (e.g., Cl at C8) and regioselective substitution guided by steric/electronic effects. Reaction optimization often involves solvent selection (DMF or THF) and temperature control to suppress side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural validation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methylthio group at C2: δ ~2.5 ppm for 1H^1H; C=O resonance at ~165 ppm for 13C^{13}C) .
  • Mass Spectrometry : High-resolution MS (HR-MS) to verify molecular weight (e.g., [M+H]+^+ for C9_9H6_6Cl2_2N3_3OS: calc. 293.94, observed 293.95) .
  • IR Spectroscopy : C=O stretching (~1700 cm1^{-1}) and C-S vibrations (~650 cm1^{-1}) .

Q. What structural motifs influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

  • Methodological Answer : The methylthio group at C2 enhances nucleophilic displacement due to its electron-donating thioether moiety, while the dichloro substituents (C6/C8) direct regioselectivity in cross-coupling reactions. For cyclization, iodine-mediated intramolecular attack of thioether groups on halogenated intermediates (e.g., forming tricyclic derivatives) requires precise stoichiometry and inert conditions to avoid over-oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations at C6/C8) impact the compound’s biological activity, particularly as a kinase or demethylase inhibitor?

  • Methodological Answer : Substituents at C6/C8 modulate binding to Fe(II)-dependent enzymes like JmjC KDMs (KDM4/5). Bulky aryl groups (e.g., 4-tolyl or naphthyl) improve cellular permeability and selectivity by accessing hydrophobic pockets in histone demethylases. Activity is validated via:

  • In vitro assays : Fluorescence-based demethylation assays (e.g., using H3K9me3 peptides).
  • Caco-2 permeability studies : LogP adjustments via piperidine linkers enhance membrane penetration .

Q. What conflicting data exist regarding the compound’s regioselective reactivity in cross-coupling reactions, and how can these be resolved?

  • Methodological Answer : Contradictions arise in C6 vs. C8 substitution outcomes. For example, Suzuki couplings with electron-deficient boronic acids favor C6 substitution due to reduced steric hindrance, while electron-rich substrates may target C7. Resolution strategies include:

  • Computational modeling : DFT calculations to map electronic potentials.
  • Isotopic labeling : 13C^{13}C-labeled intermediates to track substitution pathways .

Q. How does the compound’s metabolism by aldehyde oxidase (AO) affect its pharmacokinetic profile, and what structural modifications mitigate AO-mediated degradation?

  • Methodological Answer : The pyridopyrimidinone core is susceptible to AO oxidation at C2. Substitution with bulky groups (e.g., C2-methylthio → C2-aminopropyl) blocks AO binding. Experimental validation involves:

  • Liver microsome assays : LC-MS/MS to quantify metabolite formation.
  • Crystal structure analysis : AO-cofactor (Moco) interactions with the compound .

Q. What in vitro and in vivo models are used to evaluate the compound’s efficacy as a kinase inhibitor, and how do its physicochemical properties influence bioavailability?

  • Methodological Answer :

  • Kinase profiling : Selectivity screens against >100 kinases (e.g., Src, Abl) using radioactive ATP-binding assays.
  • Cell-based assays : Inhibition of H3K4me3/H3K9me3 demethylation in cancer lines (IC50_{50} < 1 µM).
  • LogD optimization : Methylthio-to-hydroxyl substitutions improve solubility but reduce cell permeability, requiring prodrug strategies .

Q. What mechanistic insights explain the compound’s role in cyclofunctionalization reactions, and how can reaction yields be optimized?

  • Methodological Answer : Iodine-mediated cyclization of allylthio-substituted derivatives (e.g., forming thiazolo-pyridopyrimidines) proceeds via haliranium ion intermediates. Yield optimization strategies include:

  • Solvent polarity tuning : DCM vs. DMF to stabilize transition states.
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) to accelerate ring closure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.